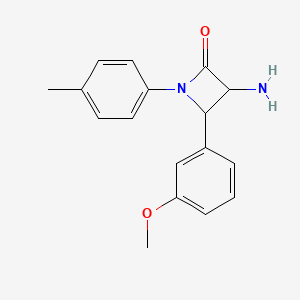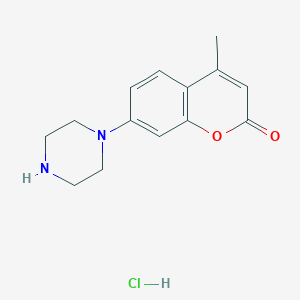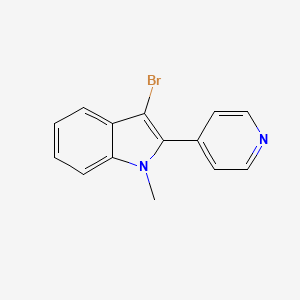
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a pyridin-4-yl group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole typically involves the following steps:
Methylation: The methyl group can be introduced at the 1-position using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Pyridinylation: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Cross-Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Cross-Coupling Products: Biaryl compounds.
科学的研究の応用
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of signaling pathways. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby inhibiting the signaling pathway.
類似化合物との比較
Similar Compounds
3-Bromo-1-methyl-1H-indole: Lacks the pyridin-4-yl group.
1-Methyl-2-(pyridin-4-yl)-1H-indole: Lacks the bromine atom.
3-Bromo-1H-indole: Lacks both the methyl and pyridin-4-yl groups.
Uniqueness
3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole is unique due to the combination of the bromine, methyl, and pyridin-4-yl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
3-bromo-1-methyl-2-pyridin-4-ylindole |
InChI |
InChI=1S/C14H11BrN2/c1-17-12-5-3-2-4-11(12)13(15)14(17)10-6-8-16-9-7-10/h2-9H,1H3 |
InChIキー |
HUQIGRVWYNQULZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

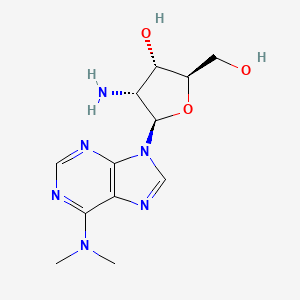
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
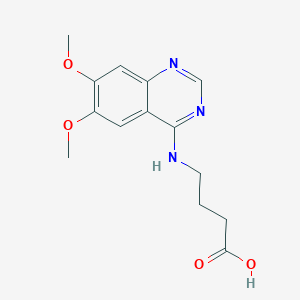

![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)
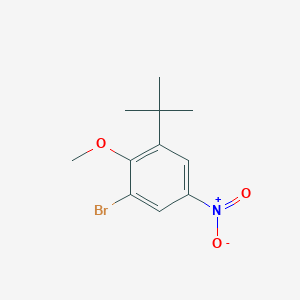
![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
